Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a sulfamoyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-[(4-fluorophenyl)sulfamoyl]phenol: This intermediate is synthesized by reacting 4-fluoroaniline with chlorosulfonic acid, followed by hydrolysis.
Coupling with 2-chloroacetyl chloride: The intermediate is then reacted with 2-chloroacetyl chloride to form 2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl chloride.
Amidation with methyl 2-aminobenzoate: The final step involves reacting the acetyl chloride intermediate with methyl 2-aminobenzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
- Methyl 2-[[2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
- Methyl 2-[[2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate
Uniqueness
Methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[[2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O6S/c1-30-22(27)19-4-2-3-5-20(19)24-21(26)14-31-17-10-12-18(13-11-17)32(28,29)25-16-8-6-15(23)7-9-16/h2-13,25H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBVQKQQMLGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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